4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine
Overview
Description
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from commercially available precursors.
Substitution Reactions: The introduction of the benzyloxy methyl group at the 4-position can be achieved through nucleophilic substitution reactions. The chlorine atom at the 6-position can be introduced via halogenation reactions.
Reaction Conditions: These reactions are generally carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyloxy group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can result in various substituted pyrimidines.
Scientific Research Applications
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy methyl group and the chlorine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
4-((Benzyloxy)methyl)-2-methylpyrimidine: Lacks the chlorine atom at the 6-position.
6-Chloro-2-methylpyrimidine: Lacks the benzyloxy methyl group at the 4-position.
4-Benzyloxy-6-chloropyrimidine: Lacks the methyl group at the 2-position.
Uniqueness: 4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(phenylmethoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDIESCMBIHEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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